N-Benzylglycine

Description

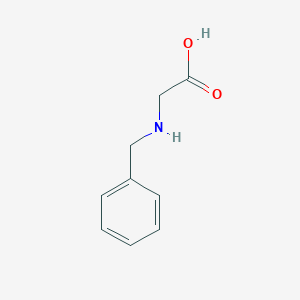

Structure

3D Structure

Properties

IUPAC Name |

2-(benzylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-9(12)7-10-6-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSVNOLLROCJQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169071 | |

| Record name | N-(Phenylmethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17136-36-6 | |

| Record name | N-(Phenylmethyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17136-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Phenylmethyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017136366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17136-36-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Phenylmethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(phenylmethyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(PHENYLMETHYL)GLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPA13KZ0SR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of N-Benzylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Benzylglycine, a derivative of the amino acid glycine (B1666218), serves as a versatile building block in organic synthesis, particularly in the design and development of novel therapeutics and peptidomimetics. Its unique structural features, combining a benzyl (B1604629) group with the glycine backbone, impart specific physicochemical characteristics that are crucial for its application in medicinal chemistry and biochemical studies. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by available experimental data and methodologies.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative reference for laboratory applications.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 165.19 g/mol | [1][3] |

| Melting Point | 232 °C (decomposes) | [1][3][4] |

| Boiling Point | 308.9 ± 25.0 °C (Predicted) | [1][3] |

| Density | 1.161 ± 0.06 g/cm³ (Predicted) | [1][3] |

| pKa | 2.29 ± 0.10 (Predicted) | [1][3] |

| logP (Octanol-Water Partition Coefficient) | -0.7 (Computed) | [5] |

| Appearance | White to off-white crystalline solid | [1][2] |

Solubility Profile

The solubility of this compound has been experimentally determined in a range of solvents at various temperatures. This data is critical for designing reaction conditions, purification protocols, and formulation strategies.

A study by researchers measured the equilibrium solubility of this compound in eleven pure solvents and a binary mixture of water and ethanol (B145695) using a static gravimetric method.[6][7] The results indicated that solubility is positively correlated with temperature across all tested solvents.[6] The highest solubility was observed in water, while the lowest was in acetonitrile (B52724).[6]

The ranking of solubility in the tested pure solvents at 298.15 K is as follows: acetonitrile < dichloromethane (B109758) ≈ ethyl acetate (B1210297) < 1,4-dioxane (B91453) ≈ isopropyl alcohol < acetone (B3395972) < n-butyl alcohol < n-propyl alcohol < ethanol < methanol (B129727) < water.[6]

For instance, at 323.15 K, the mole fraction solubility in water was 2.136 × 10⁻², whereas at 283.15 K in acetonitrile, it was as low as 5.494 × 10⁻⁶.[6]

Experimental Methodologies

Solubility Determination (Static Gravimetric Method)

The solubility of this compound in various solvents was determined using a static gravimetric method.[6][7] This established technique involves the following general steps:

-

Equilibration: A supersaturated solution of this compound in the solvent of interest is prepared in a sealed container. The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium between the solid and liquid phases is reached.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the solid phase is allowed to settle. A sample of the clear, saturated supernatant is then carefully withdrawn.

-

Solvent Evaporation: The accurately weighed sample of the saturated solution is transferred to a pre-weighed container. The solvent is then removed under controlled conditions (e.g., vacuum oven at a specific temperature) until a constant weight of the solid this compound is obtained.

-

Calculation: The mass of the dissolved this compound and the mass of the solvent in the sample are used to calculate the solubility, typically expressed as a mole fraction or in grams per 100 g of solvent.

Powder X-ray diffraction (PXRD) was used to characterize the solid phase before and after the dissolution experiments to ensure that no crystal form transition occurred during the process.[6][7]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of glycine with phenylacetaldehyde.[1] This process can be represented by the following workflow:

Applications in Research and Development

This compound is a valuable intermediate in various scientific domains:

-

Peptide Synthesis: It serves as a modified amino acid building block for the solid-phase and solution-phase synthesis of peptides and peptidomimetics.[8]

-

Biochemical Assays: It can be utilized as a substrate for enzymes such as alkaloid decarboxylase, enabling the measurement of enzyme activity.[1]

-

Plant Biology: this compound may act as a regulatory factor in the synthesis and metabolism of plant growth hormones.[1]

-

Drug Discovery: Its structural motif is incorporated into various molecules of pharmaceutical interest, and it is used in studies related to neurotransmitter receptors.[2][8]

This technical guide provides a foundational understanding of the physicochemical properties of this compound. For specific applications, it is recommended to consult the primary literature and perform experimental verification of these properties under the conditions relevant to your research.

References

- 1. chembk.com [chembk.com]

- 2. CAS 17136-36-6: this compound | CymitQuimica [cymitquimica.com]

- 3. 17136-36-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | C9H10NO2- | CID 122706533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Synthesis of N-Benzylglycine from Glycine and Benzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-benzylglycine from glycine (B1666218) and benzylamine, primarily focusing on the reductive amination of benzaldehyde (B42025) with glycine. This method represents a direct and efficient pathway to the target molecule. This document outlines two primary synthetic protocols, a comparison of their quantitative data, detailed experimental procedures, and visual diagrams to elucidate the reaction pathways and experimental workflows.

Core Synthesis Pathway: Reductive Amination

The most direct and widely utilized method for the synthesis of this compound from glycine and a benzyl (B1604629) source is the reductive amination of benzaldehyde with glycine. This process involves two key steps:

-

Schiff Base Formation: Glycine reacts with benzaldehyde in the presence of a base to form an intermediate imine, known as a Schiff base (N-benzylideneglycine).

-

Reduction: The Schiff base is subsequently reduced to the target this compound. This reduction can be achieved through catalytic hydrogenation or by using chemical reducing agents like sodium borohydride (B1222165).

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound via reductive amination, comparing the catalytic hydrogenation and sodium borohydride reduction methods.

| Parameter | Catalytic Hydrogenation | Sodium Borohydride Reduction |

| Yield | 90.4%[1] | Typically high, though specific yield for this reaction is not widely reported. General reductive aminations with NaBH4 can achieve yields of 85-95%. |

| Reaction Temperature | 10-40°C[1] | 0°C to room temperature |

| Reaction Time | 0.5-6 hours[1] | 1-12 hours |

| Pressure | ≤20 kg/cm ² (for hydrogenation)[1] | Atmospheric pressure |

| Key Reagents | Glycine, Benzaldehyde, NaOH, H₂, Palladium on Carbon (Pd/C) catalyst | Glycine, Benzaldehyde, NaOH, Sodium Borohydride (NaBH₄), Methanol (B129727) |

| Advantages | High yield, clean reaction | Milder reaction conditions, avoids handling of hydrogen gas and specialized pressure equipment |

| Disadvantages | Requires specialized hydrogenation equipment, handling of flammable hydrogen gas | Potential for side reactions if conditions are not optimized, requires careful control of reagent addition |

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol is adapted from a patented procedure and offers a high-yield synthesis of this compound.[1]

Materials:

-

Glycine

-

Sodium Hydroxide (B78521) (NaOH)

-

Water

-

Benzaldehyde

-

5% Palladium on Carbon (Pd/C) catalyst

-

Nitrogen gas

-

Hydrogen gas

-

35% Hydrochloric acid (HCl)

Procedure:

-

Schiff Base Formation:

-

In a suitable autoclave equipped with a stirrer and a thermometer, dissolve glycine (1.00 mol), sodium hydroxide (0.90 mol) in water.

-

Stir the mixture at room temperature until all solids are dissolved.

-

To this solution, add benzaldehyde (1.05 mol).

-

-

Catalytic Hydrogenation:

-

Carefully add 5% Palladium-carbon catalyst to the reaction mixture.

-

Seal the autoclave and purge with nitrogen gas, then with hydrogen gas.

-

Pressurize the autoclave with hydrogen gas to ≤20 kg/cm ².

-

Stir the reaction mixture at a temperature between 10-40°C for 0.5-6 hours, monitoring hydrogen uptake until the reaction is complete.

-

-

Work-up and Isolation:

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the autoclave with nitrogen.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Acidify the filtrate with 35% hydrochloric acid to a pH of 1 or lower to precipitate the this compound hydrochloride.

-

Collect the precipitated crystals by filtration.

-

To obtain the free this compound, the hydrochloride salt can be neutralized with a suitable base and recrystallized.

-

Protocol 2: Synthesis of this compound using Sodium Borohydride Reduction

This protocol provides an alternative to catalytic hydrogenation, using a chemical reducing agent.

Materials:

-

Glycine

-

Sodium Hydroxide (NaOH)

-

Methanol

-

Benzaldehyde

-

Sodium Borohydride (NaBH₄)

-

Hydrochloric acid (HCl) for work-up

-

Ethyl acetate (B1210297) (for extraction)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Schiff Base Formation:

-

In a round-bottom flask, dissolve glycine (1.0 equiv) and sodium hydroxide (1.0 equiv) in a minimal amount of water.

-

Add methanol to the solution.

-

Cool the mixture in an ice bath and add benzaldehyde (1.0 equiv) dropwise with stirring.

-

Allow the mixture to stir at room temperature for 1-2 hours to ensure the formation of the Schiff base. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Reduction:

-

Cool the reaction mixture in an ice bath.

-

Slowly and portion-wise, add sodium borohydride (1.0-1.5 equiv) to the stirred solution. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the disappearance of the Schiff base.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of 1M HCl until the pH is acidic.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Mandatory Visualizations

Caption: Reaction pathway for the synthesis of this compound.

References

An In-depth Technical Guide to N-Benzylglycine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

N-Benzylglycine, a synthetically versatile secondary amino acid, serves as a crucial building block in medicinal chemistry and drug discovery. Its unique structural features, combining the hydrophobicity of a benzyl (B1604629) group with the foundational structure of glycine (B1666218), allow for the creation of novel peptide and small molecule therapeutics with enhanced properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its application, and an exploration of the signaling pathways modulated by its derivatives.

Physicochemical Properties of this compound

This compound is commercially available in its free form and as a hydrochloride salt. The presence of the salt form can lead to variations in reported molecular weights and CAS numbers. The following table summarizes the key quantitative data for both forms.

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NO₂·HCl |

| Molecular Weight | 165.19 g/mol [1] | 201.65 g/mol [2] |

| CAS Number | 17136-36-6[1][3][4] | 7689-50-1[2] |

| Appearance | White to off-white crystalline powder[1] | Solid[2] |

| Melting Point | ~210°C (decomposition)[5] | 232 °C (decomposition)[2] |

| IUPAC Name | 2-(benzylamino)acetic acid[3] | 2-(benzylamino)acetic acid hydrochloride |

| Synonyms | (Benzylamino)acetic acid, N-(Phenylmethyl)glycine[6] |

Key Applications and Experimental Protocols

This compound is a valuable precursor in several synthetic applications, most notably in the synthesis of peptoids (N-substituted glycine oligomers) and in 1,3-dipolar cycloaddition reactions for generating heterocyclic scaffolds.

Solid-Phase Peptoid Synthesis via the Submonomer Method

Peptoids are a class of peptide mimics that exhibit enhanced proteolytic stability, making them attractive candidates for drug development. The "submonomer" method is a highly efficient approach for solid-phase peptoid synthesis, where the this compound unit is incorporated by using benzylamine (B48309) as the submonomer.

Experimental Protocol: Incorporation of an this compound Residue

This protocol outlines the manual solid-phase synthesis of a peptoid dimer containing an this compound residue on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin (0.6 mmol/g loading)

-

N,N'-Dimethylformamide (DMF)

-

4-methylpiperidine (B120128) in DMF (20% v/v)

-

Bromoacetic acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Benzylamine

-

Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a fritted syringe reaction vessel for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% 4-methylpiperidine in DMF for 2 minutes, followed by draining. Repeat this step.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Acylation (Step 1): Add a solution of bromoacetic acid (10 equivalents) and DIC (10 equivalents) in DMF to the resin. Agitate for 20 minutes at room temperature.

-

Washing: Wash the resin with DMF (5 times).

-

Displacement (Step 1 - Incorporation of this compound): Add a solution of benzylamine (20 equivalents) in DMF to the bromoacetylated resin. Agitate for 60 minutes at room temperature. This step forms the this compound residue.

-

Washing: Wash the resin with DMF (5 times).

-

Acylation (Step 2): Repeat step 4 to add the second bromoacetyl group.

-

Washing: Repeat step 5.

-

Displacement (Step 2): Add a solution of the desired primary amine for the second residue (e.g., isobutylamine) in DMF. Agitate for 60 minutes.

-

Final Washing: Wash the resin with DMF (5 times) and DCM (3 times). Dry the resin.

-

Cleavage: Treat the dried resin with the cleavage cocktail for 2 hours to cleave the peptoid from the resin and remove side-chain protecting groups.

-

Isolation: Precipitate the crude peptoid in cold diethyl ether, centrifuge, and lyophilize.

1,3-Dipolar Cycloaddition

This compound can be used to generate azomethine ylides in situ, which are 1,3-dipoles that can react with various dipolarophiles (e.g., alkenes, alkynes) to form highly substituted, five-membered heterocyclic scaffolds like pyrrolidines.[7] This reaction is a powerful tool for creating molecular complexity in drug discovery.

Experimental Protocol: General Procedure for Azomethine Ylide Cycloaddition

This protocol describes a general procedure for the synthesis of a pyrrolidine (B122466) derivative.

Materials:

-

This compound

-

An aldehyde or ketone (e.g., isatin)

-

A dipolarophile (e.g., dimethyl acetylenedicarboxylate)

-

Solvent (e.g., Toluene)

-

Dean-Stark apparatus (optional, for water removal)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if necessary), add this compound (1 equivalent), the chosen aldehyde/ketone (1 equivalent), and the dipolarophile (1.1 equivalents) in toluene.

-

Heating: Heat the mixture to reflux. The azomethine ylide is generated in situ via the decarboxylative condensation of this compound with the carbonyl compound.

-

Cycloaddition: The generated ylide immediately undergoes a 1,3-dipolar cycloaddition with the dipolarophile present in the reaction mixture.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the desired pyrrolidine derivative.

Signaling Pathways Modulated by this compound Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives have been shown to modulate key signaling pathways, particularly in the central nervous system. A significant area of research is the development of this compound derivatives as inhibitors of the glycine transporter 1 (GlyT1).

GlyT1 Inhibition and NMDA Receptor Modulation

In the brain, GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. Glycine is an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission. By inhibiting GlyT1, this compound derivatives can increase the concentration of synaptic glycine, thereby enhancing NMDA receptor function. This mechanism is a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia.

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. Its utility as a versatile building block, coupled with the significant biological activity of its derivatives, underscores its importance in the ongoing search for novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. ijpca.org [ijpca.org]

- 5. arpi.unipi.it [arpi.unipi.it]

- 6. peptide.com [peptide.com]

- 7. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of N-Benzylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-Benzylglycine, a key intermediate in the synthesis of various biologically active molecules. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating the accurate identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (Proton NMR) Data

Solvent: D₂O Frequency: (Not specified in search results, typically 300-600 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4 | m | 5H | C₆H₅- |

| ~4.2 | s | 2H | -CH₂-Ph |

| ~3.6 | s | 2H | -CH₂-COOH |

Note: The NH and COOH protons are typically not observed in D₂O due to deuterium (B1214612) exchange.

¹³C NMR (Carbon NMR) Data

Solvent: (Not specified in search results, typically DMSO-d₆ or D₂O) Frequency: (Not specified in search results, typically 75-150 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C=O (Carboxylic Acid) |

| ~135 | C (Quaternary, Phenyl) |

| ~129 | CH (Phenyl) |

| ~128 | CH (Phenyl) |

| ~127 | CH (Phenyl) |

| ~53 | -CH₂-Ph |

| ~51 | -CH₂-COOH |

IR (Infrared) Spectroscopy Data

Technique: KBr Pellet or ATR

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~3030 | Medium | C-H stretch (Aromatic) |

| 2950-2850 | Medium | C-H stretch (Aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1495, ~1450 | Medium-Weak | C=C stretch (Aromatic Ring) |

| ~1400 | Medium | O-H bend (Carboxylic Acid) |

| ~1100 | Medium | C-N stretch |

MS (Mass Spectrometry) Data

Ionization Method: Electrospray Ionization (ESI) or Electron Impact (EI)

| m/z | Relative Intensity | Assignment |

| 166 | Moderate | [M+H]⁺ (Protonated Molecular Ion) |

| 165 | Low | [M]⁺ (Molecular Ion) |

| 120 | Moderate | [M-COOH]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterium oxide (D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

Cap the NMR tube and gently invert to ensure homogeneity.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Solvent: D₂O

-

Temperature: 298 K

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: -2 to 12 ppm

-

Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Solvent: D₂O

-

Temperature: 298 K

-

Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance)

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0 to 200 ppm

-

Data Processing: Fourier transformation with an exponential window function, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Method 1: Attenuated Total Reflectance (ATR)

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

Method 2: KBr Pellet

-

Thoroughly grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, coupled to an Electrospray Ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent system, such as a mixture of water and methanol (B129727) with a small amount of formic acid to promote protonation.

-

Filter the solution through a syringe filter to remove any particulate matter.

Data Acquisition (Positive Ion Mode ESI):

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: Typically 3-4 kV.

-

Drying Gas (N₂): Flow rate and temperature are optimized to desolvate the ions.

-

Mass Range: Scan from m/z 50 to 500.

-

Fragmentation (MS/MS): To obtain fragmentation data, the protonated molecular ion ([M+H]⁺ at m/z 166) is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then analyzed in the second mass analyzer.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

N-Benzylglycine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of a Versatile Non-Proteinogenic Amino Acid

Abstract

N-Benzylglycine, a non-proteinogenic amino acid, has emerged as a pivotal building block in medicinal chemistry and pharmaceutical development. Its unique structural features, combining the simplicity of glycine (B1666218) with the steric and hydrophobic properties of a benzyl (B1604629) group, offer significant advantages in the design of novel therapeutics, particularly in the realm of peptidomimetics. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, synthesis methodologies, and diverse applications. Detailed experimental protocols for its synthesis and incorporation into peptide structures are presented, alongside a discussion of its role in modulating biological pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Introduction

N-substituted amino acids are a critical class of compounds in the development of peptidomimetics, which are molecules designed to mimic the structure and function of natural peptides.[1] These modified amino acids can confer enhanced properties to peptide-based drugs, such as increased metabolic stability, improved bioavailability, and altered receptor-binding affinities.[1] this compound, with its benzyl group attached to the nitrogen atom of glycine, serves as a fundamental scaffold in this context.[2] The presence of the benzyl group introduces conformational constraints and hydrophobicity, which can significantly influence the biological activity of the resulting peptide or small molecule.[3]

This guide will delve into the core aspects of this compound, providing a technical foundation for its utilization in research and development.

Physicochemical and Structural Properties

This compound, also known as 2-(benzylamino)acetic acid, is a white to off-white crystalline powder.[1][4] Its fundamental properties are summarized in the table below. The benzyl group attached to the glycine backbone is a key structural feature that enhances its solubility and reactivity in various organic solvents, making it a versatile intermediate in organic synthesis.[1]

| Property | Value | Reference |

| CAS Number | 17136-36-6 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 232 °C (decomposes) | |

| Purity | ≥ 98% (Assay) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives can be achieved through several established methods. The choice of method often depends on the desired scale, purity requirements, and the specific derivative being synthesized.

Synthesis of this compound Ethyl Ester

A common and cost-effective method for synthesizing this compound ethyl ester involves the N-alkylation of glycine ethyl ester hydrochloride with benzyl chloride.[5] This method has been optimized to achieve high yields and purity, making it suitable for large-scale production.[5]

Quantitative Data for this compound Ethyl Ester Synthesis

| Parameter | Value | Reference |

| Starting Material | Glycine ethyl ester hydrochloride, Benzyl chloride | [5] |

| Reagents | Triethylamine (B128534), Ethanol (B145695) | [5] |

| Reaction Temperature | 40 °C | [5] |

| Reaction Time | 4 hours | [5] |

| Yield | 80.3% | [5] |

| Purity | Not specified | [5] |

Synthesis of Fmoc-N-benzylglycine

For applications in solid-phase peptide synthesis (SPPS), this compound is often protected with a fluorenylmethoxycarbonyl (Fmoc) group. Fmoc-N-benzylglycine is a key building block for creating complex peptides with high purity and yield.[2]

Properties of Fmoc-N-benzylglycine

| Property | Value | Reference |

| CAS Number | 141743-13-7 | [2] |

| Molecular Formula | C₂₄H₂₁NO₄ | [2] |

| Molecular Weight | 387.44 g/mol | [2] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 130 - 138 °C | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

Experimental Protocols

Detailed Protocol for the Synthesis of this compound Ethyl Ester

This protocol is adapted from an optimized procedure for the N-alkylation of glycine ethyl ester hydrochloride.[5]

Materials:

-

Glycine ethyl ester hydrochloride (28.0 g)

-

Triethylamine (20.0 g + 20.0 g)

-

Ethanol (200 ml)

-

Benzyl chloride (27.8 g)

-

Anhydrous magnesium sulfate (B86663)

-

Flask, reflux condenser, dropping funnel, filtration apparatus, rotary evaporator, distillation apparatus.

Procedure:

-

To a flask, add glycine ethyl ester hydrochloride (28.0 g), triethylamine (20.0 g), and ethanol (200 ml).

-

Heat the mixture to reflux for 1 hour.

-

Cool the mixture, which will result in the precipitation of a white solid.

-

Filter the solid and add another portion of triethylamine (20.0 g) to the filtrate.

-

Cool the filtrate to 0-5 °C.

-

Slowly add benzyl chloride (27.8 g) dropwise to the cooled filtrate.

-

After the addition is complete, carry out the reaction at 40 °C for 4 hours.

-

Upon completion, filter the reaction mixture.

-

Wash the filtrate with water until it is neutral.

-

Dry the solution with anhydrous magnesium sulfate and then filter off the drying agent.

-

Concentrate the filtrate under reduced pressure at 100 °C.

-

Collect the fraction at 139-142 °C to obtain this compound ethyl ester as a pale yellow oily liquid (yield: 31.0 g, 80.3%).[5]

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-N-benzylglycine

This protocol outlines the general steps for incorporating Fmoc-N-benzylglycine into a peptide chain using solid-phase synthesis techniques.

Materials:

-

Fmoc-protected amino acid resin (e.g., Wang resin)

-

Fmoc-N-benzylglycine

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

-

Solvents (DMF, DCM)

-

Washing solutions

-

Cleavage cocktail (e.g., TFA-based)

Workflow:

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Procedure:

-

Resin Swelling: Swell the Fmoc-protected amino acid resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a 20% piperidine solution in DMF.

-

Washing: Wash the resin thoroughly with DMF to remove excess piperidine and byproducts.

-

Coupling: Activate Fmoc-N-benzylglycine with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF and add it to the resin. Allow the coupling reaction to proceed to completion.

-

Washing: Wash the resin with DMF and DCM to remove unreacted reagents.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Purification: Purify the crude peptide using techniques such as reverse-phase HPLC.

Applications in Drug Development

This compound and its derivatives are valuable tools in pharmaceutical research and drug development, primarily due to their utility as building blocks for creating diverse and complex molecules.

Peptidomimetics and Peptoids

This compound is a key monomer in the synthesis of peptoids, which are N-substituted glycine oligomers.[3] Peptoids are a class of peptide mimics that are resistant to proteolytic degradation, making them attractive candidates for drug discovery.[3] The incorporation of this compound introduces a rigid and hydrophobic benzyl group, which can significantly alter the peptide's conformational stability, receptor binding affinity, and metabolic resistance.[3]

Neurological Disorders

This compound and its derivatives are recognized for their potential as building blocks in the synthesis of pharmaceuticals aimed at treating neurological disorders.[1] Researchers utilize these compounds to develop novel therapeutic agents that can modulate neurotransmitter activity and cellular signaling pathways within the central nervous system.[1]

Asymmetric Synthesis

The ability of this compound to act as a chiral auxiliary is essential in asymmetric synthesis.[1] This allows for the creation of compounds with specific stereochemistry, which is a critical aspect of modern drug development.[1]

Bradykinin (B550075) B2 Receptor Antagonism

A notable application of this compound is its incorporation into peptide-based antagonists of the bradykinin B2 receptor. Bradykinin is a peptide that mediates inflammatory responses, pain, and vasodilation through its interaction with B2 receptors. Antagonists of this receptor have therapeutic potential in treating inflammatory conditions and pain.

Research has shown that substituting this compound into the sequence of a bradykinin antagonist can significantly enhance its antagonistic potency.[1][5]

Caption: Inhibition of the Bradykinin B2 Receptor Signaling Pathway.

Conclusion

This compound stands as a versatile and valuable non-proteinogenic amino acid with significant applications in drug discovery and development. Its straightforward synthesis, coupled with its ability to impart desirable properties to peptides and small molecules, makes it an attractive building block for medicinal chemists. The detailed methodologies and applications presented in this guide underscore the importance of this compound in the ongoing quest for novel and improved therapeutics. As research in peptidomimetics and targeted drug design continues to advance, the role of this compound is poised to expand, offering new opportunities for the creation of innovative medicines.

References

- 1. Potent bradykinin antagonists containing this compound or N-benzyl-l-alanine in position 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

N-Benzylglycine: A Versatile Scaffold for Complex Molecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Benzylglycine, an N-substituted derivative of the amino acid glycine (B1666218), has emerged as a important and versatile building block in modern organic synthesis. Its unique structural features, combining a secondary amine, a carboxylic acid, and a benzyl (B1604629) group, render it a valuable precursor for the synthesis of a diverse array of complex molecules, particularly in the realms of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the role of this compound in organic synthesis, with a focus on its application in multicomponent reactions for the construction of peptidomimetics and key heterocyclic scaffolds.

Core Applications in Organic Synthesis

This compound serves as a foundational element in the synthesis of several classes of biologically relevant compounds. Its utility stems from the reactivity of both its amine and carboxylic acid functionalities, allowing for its incorporation into larger molecular frameworks through various synthetic transformations.

Peptidomimetic Synthesis

Peptidomimetics, molecules that mimic the structure and function of natural peptides, are of significant interest in drug development due to their enhanced stability and bioavailability. This compound is a key component in the synthesis of peptoids (N-substituted glycine oligomers), a major class of peptidomimetics. The benzyl group introduces conformational constraints and hydrophobicity, influencing the overall structure and biological activity of the resulting molecule.

Heterocyclic Synthesis

This compound is extensively used in the synthesis of various nitrogen-containing heterocyclic compounds, which form the core of many pharmaceuticals. Its ability to participate in cyclization reactions, often following an initial multicomponent reaction, allows for the efficient construction of complex ring systems. Notable examples include:

-

Diketopiperazines: These cyclic dipeptides are prevalent in natural products and exhibit a wide range of biological activities.

-

Benzodiazepines: This class of compounds is well-known for its therapeutic applications, particularly as anxiolytics and anticonvulsants.

-

Piperazinones: These scaffolds are found in numerous biologically active molecules and are valuable intermediates in medicinal chemistry.

Multicomponent Reactions: A Powerful Tool

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a cornerstone of modern synthetic chemistry due to their efficiency and atom economy.[1] this compound is an excellent substrate for several key MCRs.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a versatile MCR that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[2][3] When this compound is used as the carboxylic acid component, it provides a straightforward route to complex peptidomimetic structures.

A general workflow for the Ugi reaction involving this compound is depicted below:

Caption: General workflow of the Ugi four-component reaction.

The resulting Ugi product can then undergo further transformations, such as deprotection and cyclization, to yield various heterocyclic scaffolds. For instance, the Ugi-deprotection-cyclization (UDC) strategy is a powerful approach for the synthesis of 1,4-benzodiazepines.[4]

The Passerini Three-Component Reaction

The Passerini reaction is another important MCR that involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide.[5][6] this compound can act as the carboxylic acid component in this reaction, leading to the formation of valuable intermediates for further synthetic elaboration.

Quantitative Data from Key Reactions

The following tables summarize representative quantitative data for reactions involving this compound and its derivatives.

Table 1: Synthesis of this compound Derivatives

| Starting Materials | Product | Reagents and Conditions | Yield (%) | Reference |

| This compound hydrochloride, Benzyl chloroformate | N-Benzyl-N-benzyloxycarbonyl-glycine | 2-N NaOH, 4-N NaOH, -5°C to rt | - | [7] |

| Benzyl chloride, Glycine ethyl ester | This compound ethyl ester | Pyridine, Xylene, 110-140°C | High | [8] |

| Glycine derivative, Benzaldehyde derivative | This compound derivative | NaOH, then reduction (e.g., H2/Pd) | High | [9] |

Table 2: Ugi Reaction Employing this compound or its Derivatives

| Amine | Aldehyde/Ketone | Isocyanide | Carboxylic Acid | Product | Yield (%) | Reference |

| Furfurylamine | Benzaldehyde | t-Butylisocyanide | Boc-glycine | Ugi product | 66 | [3] |

| Aminophenylketones | Aldehyde | Isocyanide | Boc-glycine | 1,4-Benzodiazepine precursor | 12-49 (over 2 steps) | [4] |

| Various | Various | Benzyl isocyanide | Chiral cyclic amino acids | Polycyclic scaffolds | 70-80 (acylation step) | [10] |

| Various | Arylglyoxals | Various | N-Phenylglycine | Piperazinoquinazoline | High | [11] |

Experimental Protocols

Synthesis of N-Benzyl-N-benzyloxycarbonyl-glycine

Materials:

-

This compound hydrochloride

-

2-N Sodium hydroxide (B78521) (NaOH)

-

4-N Sodium hydroxide (NaOH)

-

Benzyl chloroformate

-

Diethyl ether

-

Concentrated hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

Procedure: [7]

-

Suspend this compound hydrochloride in 2-N sodium hydroxide in a suitable flask.

-

Cool the mixture to -5°C with stirring.

-

Simultaneously add 4-N sodium hydroxide and benzyl chloroformate dropwise to the stirred mixture.

-

Continue stirring at -5°C for 2 hours, then allow the mixture to warm to room temperature and stir for an additional 30 minutes.

-

Extract the reaction mixture with diethyl ether to remove excess benzyl chloroformate.

-

Cool the aqueous layer to -5°C and acidify with concentrated hydrochloric acid.

-

Stir the mixture in the cold for 1 hour, then bring it to room temperature.

-

Extract the product four times with diethyl ether.

-

Wash the combined diethyl ether extracts with water, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to obtain N-benzyl-N-benzyloxycarbonyl-glycine as an oil.

General Procedure for the Ugi Four-Component Reaction

Materials:

-

Aldehyde (1.0 eq.)

-

Amine (1.0 eq.)

-

This compound (or other carboxylic acid) (1.0 eq.)

-

Isocyanide (1.0 eq.)

-

Methanol (B129727) (or other suitable solvent)

Procedure: [2]

-

Dissolve the aldehyde in methanol (e.g., at a concentration of 0.5 M) in a reaction vessel.

-

Add the amine to the solution and stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add the carboxylic acid (this compound) and the isocyanide to the reaction mixture.

-

Continue stirring at room temperature for 24-48 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated and purified by standard techniques such as filtration (if it precipitates), extraction, and chromatography.

The following diagram illustrates a typical experimental workflow for the Ugi reaction followed by purification.

Caption: A typical experimental workflow for the Ugi reaction.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, offering efficient pathways to a wide range of complex and biologically relevant molecules. Its utility is particularly pronounced in multicomponent reactions, which enable the rapid construction of diverse molecular scaffolds. For researchers and professionals in drug development, a thorough understanding of the synthetic applications of this compound opens up numerous possibilities for the design and synthesis of novel therapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for the practical application of this compound in the laboratory.

References

- 1. BJOC - Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies [beilstein-journals.org]

- 2. benchchem.com [benchchem.com]

- 3. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Passerini reaction - Wikipedia [en.wikipedia.org]

- 6. Passerini Reaction [organic-chemistry.org]

- 7. prepchem.com [prepchem.com]

- 8. CN1477095A - Production method of N-benzyl glycine ethyl ester - Google Patents [patents.google.com]

- 9. JPH05178802A - Production of this compound and its derivative - Google Patents [patents.google.com]

- 10. Frontiers | Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds [frontiersin.org]

- 11. Harnessing unprotected deactivated amines and arylglyoxals in the Ugi reaction for the synthesis of fused complex nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Benzylglycine Derivatives and Their Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzylglycine derivatives, a class of compounds demonstrating significant therapeutic potential, particularly as anticonvulsant and neuroprotective agents. This document details their synthesis, biological activity, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research in this promising area of medicinal chemistry.

Core Concepts: The this compound Scaffold

This compound and its derivatives are characterized by a glycine (B1666218) core structure with a benzyl (B1604629) group attached to the nitrogen atom. This scaffold serves as a versatile platform for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.[1] The introduction of the benzyl group generally increases the lipophilicity of the glycine molecule, which can enhance its ability to cross the blood-brain barrier, a critical attribute for centrally acting drugs.[2]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various established organic chemistry methods. A common approach involves the reaction of glycine with an appropriate benzylating agent. Further modifications can be made to the glycine backbone or the benzyl ring to generate a library of derivatives for structure-activity relationship (SAR) studies.

A representative synthetic protocol for a key anticonvulsant, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, is described in the experimental protocols section of this guide.[3]

Anticonvulsant Applications

A significant body of research has focused on the anticonvulsant properties of this compound derivatives. These compounds have shown efficacy in various preclinical models of epilepsy, suggesting their potential for treating different seizure types.

Quantitative Anticonvulsant Activity

The anticonvulsant activity of this compound derivatives is typically evaluated in rodent models using standardized tests such as the Maximal Electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6-Hz seizure model. The potency of these compounds is often expressed as the median effective dose (ED50), which is the dose required to protect 50% of the animals from seizures. Neurotoxicity is also assessed, commonly using the rotarod test, to determine the median toxic dose (TD50). The Protective Index (PI), calculated as the ratio of TD50 to ED50, is a crucial measure of a compound's therapeutic window.

| Compound | Animal Model | Seizure Test | Administration Route | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) | Reference |

| (R)-N-benzyl 2-acetamido-3-methoxypropionamide (Lacosamide) | Mouse | MES | i.p. | 11 | >100 | >9.1 | [2] |

| (R)-N-benzyl 2-acetamido-3-methoxypropionamide (Lacosamide) | Rat | MES | p.o. | 3.9 | >100 | >25.6 | [2] |

| N-benzyl-2-acetamido-3-methoxypropionamide | Mouse | MES | i.p. | 8.3 | - | - | [1] |

| N-benzyl-2-acetamido-3-ethoxypropionamide | Mouse | MES | i.p. | 17.3 | - | - | [1] |

| (R)-N-benzyl 2-acetamido-3-methoxypropionamide | Rat | MES | p.o. | 3.9 | >512 | >131 | [1] |

| N-(benzyloxycarbonyl)glycine benzylamide | Mouse | MES | i.p. (30 min) | 4.8 | >150 | >31.25 | [4] |

| N-(benzyloxycarbonyl)glycine benzylamide | Mouse | MES | i.p. (3 h) | 11.6 | >150 | >12.9 | [4] |

| N-acetyl,N'-benzylglycinamide | Mouse | MES | i.p. | 300 | - | - | [5] |

| Z-glycinamide | Mouse | MES | i.p. | - | - | - | [5] |

| N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | Mouse | MES | i.p. | - | - | - | [6] |

| N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | Mouse | scPTZ | i.p. | 81.12 | - | - | [6] |

| N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | Mouse | 6-Hz (44mA) | i.p. | - | - | - | [6] |

Neuroprotective Potential

Beyond their anticonvulsant effects, this compound derivatives are being investigated for their neuroprotective properties. Neuroprotection aims to prevent or slow down the process of neuronal cell death, which is a hallmark of many neurodegenerative diseases and acute brain injuries like stroke.

In Vitro Neuroprotective Activity

The neuroprotective effects of these compounds are often assessed in cell-based assays that model neuronal damage. For instance, neuronal cell lines (e.g., SH-SY5Y, HT22) or primary neuronal cultures are exposed to neurotoxic insults such as glutamate-induced excitotoxicity, oxidative stress (e.g., induced by hydrogen peroxide or t-BHP), or agents that mimic aspects of neurodegenerative diseases (e.g., MPP+ for Parkinson's disease).[7][8] The ability of this compound derivatives to enhance cell viability and reduce markers of cell death is then quantified.

While extensive quantitative data for a broad range of this compound derivatives in neuroprotection assays is still emerging, preliminary studies on related glycine derivatives show promise. For example, sarcosine (B1681465) (N-methylglycine) has been shown to increase the percentage of viable cells in in vitro models of aluminum-induced neurotoxicity.[9] Further research is needed to systematically evaluate the neuroprotective efficacy of various this compound derivatives and establish clear structure-activity relationships for this application.

Mechanisms of Action

The therapeutic effects of this compound derivatives are believed to be mediated through multiple mechanisms, primarily involving the modulation of inhibitory and excitatory neurotransmission.

Enhancement of GABAergic Neurotransmission

Many anticonvulsant drugs exert their effects by enhancing the activity of the main inhibitory neurotransmitter in the brain, gamma-aminobutyric acid (GABA).[10] This can be achieved through various means, such as direct agonism at GABA receptors, positive allosteric modulation of GABA-A receptors, or inhibition of GABA reuptake or metabolism.[7][9] Some this compound derivatives are thought to act through the GABAergic system, thereby increasing inhibitory tone in the brain and reducing neuronal hyperexcitability that leads to seizures.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US8957252B2 - Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives - Google Patents [patents.google.com]

- 4. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. woarjournals.org [woarjournals.org]

- 6. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Neuroprotective Effects of Citicoline in in Vitro Models of Retinal Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro and In Vivo Neuroprotective Effects of Sarcosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity correlations for anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-alkylated Glycine Derivatives in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylated glycine (B1666218) derivatives, a prominent class of peptidomimetics, are gaining significant traction in biomedical research and drug development. These synthetic oligomers, often referred to as peptoids, are isomers of peptides where the side chain is attached to the backbone nitrogen atom rather than the α-carbon. This structural modification confers remarkable properties, including resistance to proteolytic degradation, enhanced cell permeability, and the ability to be synthesized with a vast array of functionalities. These attributes make N-alkylated glycine derivatives highly attractive as therapeutic leads, diagnostic tools, and probes for studying complex biological processes. This guide provides a comprehensive overview of the synthesis, properties, and applications of these versatile molecules, with a focus on their interaction with cellular signaling pathways.

Synthesis of N-alkylated Glycine Derivatives

The most prevalent method for synthesizing N-alkylated glycine oligomers is the submonomer solid-phase synthesis approach. This technique allows for the precise control of the sequence and the incorporation of a wide diversity of side chains.

Experimental Protocol: Submonomer Solid-Phase Synthesis

This protocol outlines the manual solid-phase synthesis of a representative N-alkylated glycine oligomer on a Rink amide resin.

Materials:

-

Rink Amide MBHA resin

-

N,N-Dimethylformamide (DMF)

-

Bromoacetic acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Primary amine submonomers (a diverse library of primary amines)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Fritted reaction vessel

-

Shaker or vortexer

Procedure:

-

Resin Swelling and Fmoc Deprotection:

-

Swell the Rink Amide resin in DMF in a fritted reaction vessel for 1 hour.

-

Drain the DMF and add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 20 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Acylation (Bromoacetylation):

-

Prepare a solution of bromoacetic acid (1 M in DMF) and DIC (1 M in DMF).

-

Add the bromoacetic acid solution to the resin, followed by the DIC solution.

-

Agitate the mixture for 30 minutes at room temperature.

-

Drain the reaction mixture and wash the resin with DMF (3x).

-

-

Nucleophilic Displacement (Amination):

-

Add a solution of the desired primary amine submonomer (1 M in DMF or N-methyl-2-pyrrolidone) to the resin.

-

Agitate the mixture for 1-2 hours at room temperature. The primary amine displaces the bromide, incorporating the side chain.

-

Drain the amine solution and wash the resin with DMF (3x) and DCM (3x).

-

-

Iteration for Chain Elongation:

-

Repeat steps 2 and 3 with the desired sequence of primary amine submonomers to build the N-alkylated glycine oligomer.

-

-

Cleavage and Deprotection:

-

After the final amination step, wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 1-2 hours at room temperature. This cleaves the peptoid from the resin and removes any acid-labile side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the crude peptoid.

-

Precipitate the crude peptoid by adding cold diethyl ether.

-

Centrifuge to pellet the peptoid, decant the ether, and dry the peptoid pellet.

-

-

Purification and Analysis:

-

Dissolve the crude peptoid in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptoid by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptoid by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and NMR spectroscopy.

-

Logical Workflow for Submonomer Synthesis

Physicochemical and Biological Properties

The unique structure of N-alkylated glycine derivatives imparts a range of advantageous physicochemical and biological properties.

| Property | Description | Implication in Research and Drug Development |

| Proteolytic Stability | The absence of a hydrogen atom on the backbone amide nitrogen and the repositioning of the side chain sterically hinders protease recognition and cleavage.[1] | Longer in vivo half-life compared to peptides, making them more suitable for therapeutic applications. |

| Cell Permeability | The lack of backbone hydrogen bond donors reduces the desolvation penalty for crossing lipid membranes. Hydrophobic side chains can further enhance membrane translocation.[2] | Ability to target intracellular proteins and signaling pathways that are inaccessible to many conventional peptide and antibody-based drugs. |

| Structural Diversity | A vast array of commercially available primary amines can be incorporated as side chains, leading to a massive and readily accessible chemical space.[2][3] | High potential for discovering novel ligands with high affinity and specificity for a wide range of biological targets. Enables the creation of large combinatorial libraries for screening. |

| Conformational Flexibility/Rigidity | The peptoid backbone is generally more flexible than the peptide backbone. However, the introduction of bulky N-alkyl side chains can induce stable secondary structures, such as helices.[4] | The ability to design both flexible and conformationally constrained molecules allows for the fine-tuning of binding affinity and specificity for different biological targets. |

Interaction with Cellular Signaling Pathways

A key area of interest for N-alkylated glycine derivatives is their ability to modulate cellular signaling pathways by interacting with key regulatory proteins such as G protein-coupled receptors (GPCRs) and ion channels.

Modulation of GPCR Signaling: The Kisspeptin/GPR54 Pathway

The Kisspeptin/GPR54 signaling pathway is a critical regulator of the hypothalamic-pituitary-gonadal axis and has emerged as a target for therapeutic intervention in reproductive disorders and cancer.[5][6] Kisspeptin, a peptide hormone, binds to its cognate Gq/11-coupled receptor, GPR54 (also known as KISS1R), initiating a cascade of intracellular events.[7][8][9] N-alkylated glycine derivatives can be designed to act as either agonists or antagonists of this pathway.

An agonist would mimic the action of kisspeptin, activating GPR54 and triggering downstream signaling. Conversely, an antagonist would bind to GPR54 but fail to activate it, thereby blocking the effects of endogenous kisspeptin.

Quantitative Data on Peptoid-Receptor Interactions

The development of potent N-alkylated glycine derivatives relies on the quantitative assessment of their binding affinity for their biological targets. Various biophysical techniques are employed to determine key parameters such as the dissociation constant (Kd) and the inhibitory constant (Ki).

| Peptoid Ligand | Target Receptor | Assay Type | Binding Affinity (Ki/Kd) | Reference |

| CHIR 2279 | α1-adrenergic Receptor | Radioligand Competition Binding | 5 nM (Ki) | [10] |

| CHIR 4531 | µ-opiate Receptor | Radioligand Competition Binding | 6 nM (Ki) | [10] |

| Peptoid 9 | VEGFR2 | Two-color Cell-based Screening | ~2 µM (Kd) | [10] |

| Peptoid 10 | VEGFR2 | Two-color Cell-based Screening | ~2 µM (Kd) | [10] |

| Peptoid 11 (dimer of 9) | VEGFR2 | Two-color Cell-based Screening | 30 nM (Kd) | [10] |

| Peptoid 14 | Orexin Receptor 1 (OxR1) | Cell-based Antagonist Assay | More potent than 12 & 13 | [4] |

Conclusion

N-alkylated glycine derivatives represent a versatile and powerful class of molecules with significant potential in research and drug development. Their inherent advantages, including proteolytic stability and cell permeability, coupled with the vast chemical space accessible through the submonomer synthesis method, position them as ideal candidates for targeting challenging biological targets, particularly those within intracellular signaling pathways. The ability to rationally design and synthesize peptoids that can potently and selectively modulate the activity of receptors like GPR54 opens up new avenues for the development of novel therapeutics for a wide range of diseases. As our understanding of the structure-activity relationships of these fascinating molecules continues to grow, so too will their impact on biomedical science.

References

- 1. Solid-phase synthesis of N-substituted glycine oligomers (alpha-peptoids) and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Kisspeptin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kisspeptin Receptor Agonists and Antagonists: Strategies for Discovery and Implications for Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intracellular signaling pathways activated by kisspeptins through GPR54: do multiple signals underlie function diversity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. International Union of Basic and Clinical Pharmacology. LXXVII. Kisspeptin Receptor Nomenclature, Distribution, and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The identification of high-affinity G protein-coupled receptor ligands from large combinatorial libraries using multicolor quantum dot-labeled cell-based screening - PMC [pmc.ncbi.nlm.nih.gov]

N-Benzylglycine: A Versatile Scaffold for the Synthesis of Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Benzylglycine, a readily accessible synthetic amino acid, has emerged as a privileged scaffold in medicinal chemistry and drug discovery. Its unique structural features, combining a secondary amine, a carboxylic acid, and a benzyl (B1604629) group, provide a versatile platform for the construction of a diverse array of bioactive molecules. This technical guide delves into the synthesis of this compound and its derivatives, highlighting its application in the development of compounds with anticancer, antimicrobial, and herbicidal properties. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are provided to facilitate further research and development in this promising area.

Synthesis of the this compound Scaffold

The this compound core is typically synthesized through the nucleophilic substitution of a glycine (B1666218) derivative with a benzyl halide or through reductive amination. A common and efficient method involves the N-alkylation of glycine ethyl ester hydrochloride with benzyl chloride.

General Experimental Protocol: N-alkylation of Glycine Ethyl Ester

This protocol outlines a common method for the synthesis of this compound ethyl ester, a key intermediate.

Materials:

-

Glycine ethyl ester hydrochloride

-

Benzyl chloride

-

Anhydrous magnesium sulfate (B86663)

-

Standard laboratory glassware and distillation apparatus

Procedure:

-

A mixture of glycine ethyl ester hydrochloride (e.g., 28.0 g) and triethylamine (e.g., 20.0 g) in ethanol (e.g., 200 ml) is heated at reflux for 1 hour.

-

The reaction mixture is cooled, and the precipitated solid (triethylamine hydrochloride) is removed by filtration.

-

To the filtrate, an additional portion of triethylamine (e.g., 20.0 g) is added.

-

The mixture is cooled to 0-5°C, and benzyl chloride (e.g., 27.8 g) is added dropwise.

-

The reaction is then maintained at 40°C for 4 hours.

-

After the reaction is complete, the mixture is filtered, and the filtrate is washed with water until neutral.

-

The organic layer is dried over anhydrous magnesium sulfate and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield this compound ethyl ester as a pale yellow oily liquid.

This compound as a Scaffold for Bioactive Compounds

The this compound scaffold has been successfully employed to generate a wide range of bioactive compounds, demonstrating its versatility in medicinal chemistry.

Anticancer Agents

Derivatives of this compound have shown promising anticancer activity. One notable application is in the synthesis of spirooxindoles, a class of compounds known for their potential as anticancer agents. The synthesis often involves a 1,3-dipolar cycloaddition reaction of an azomethine ylide generated from this compound.

dot

Caption: Workflow for the synthesis and evaluation of this compound-derived anticancer agents.

Signaling Pathways in Cancer Targeted by this compound Derivatives:

Many anticancer agents exert their effects by modulating key signaling pathways that are often dysregulated in cancer cells. The PI3K/Akt/mTOR and MAPK pathways are critical for cell growth, proliferation, and survival, and are common targets for cancer therapeutics.

dot

Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.

dot

Caption: The MAPK signaling pathway, a key regulator of cell proliferation.

Quantitative Data: Anticancer Activity

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide | Prostate Cancer | Not specified | [1] |

| N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide | Colon Cancer | Not specified | [1] |

| N-benzylbenzimidazole linked pyrimidine (B1678525) derivatives | Human Breast Cancer (MDA-MB-23) | 39.6 - 84.0 | [2] |

| Spirooxindole pyrrolidine/pyrrolizidine analogs | Various Cancer Cell Lines | Varies | [3][4] |

Experimental Protocol: Synthesis of Spirooxindole Derivatives via 1,3-Dipolar Cycloaddition

This protocol describes a general procedure for the synthesis of spiro[pyrrolidine-oxindoles] from isatin (B1672199), an α-amino acid (such as this compound), and a dipolarophile.

Materials:

-

Isatin derivative

-

This compound

-

Dipolarophile (e.g., an activated alkene)

-

Solvent (e.g., methanol, ethanol)

-

Standard laboratory glassware

Procedure:

-

A mixture of the isatin derivative (1.0 mmol), this compound (1.0 mmol), and the dipolarophile (1.0 mmol) is suspended in the chosen solvent (10 mL).

-

The reaction mixture is heated to reflux for a specified period (e.g., 2-8 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid product is collected by filtration, washed with a cold solvent, and dried.

-

The crude product can be further purified by recrystallization or column chromatography.

Antimicrobial Agents

This compound can be incorporated into peptidomimetics, which are compounds designed to mimic peptides but with improved stability and bioavailability.[5][6] These peptidomimetics have shown potential as antimicrobial agents.

Quantitative Data: Antimicrobial Activity

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| N-benzyl or N-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines | M. smegmatis | Good activity | [7] |

| Short antimicrobial peptide mimics (e.g., WRW-OBzl) | S. aureus | 5 | [5] |

Herbicidal Agents

Recent research has identified N-benzyl-6-methylpicolinamide derivatives as a novel scaffold for bleaching herbicides.[8] These compounds interfere with carotenoid biosynthesis in plants, leading to a bleaching effect.

Mechanism of Action: Inhibition of Phytoene (B131915) Desaturase (PDS)